molecular formula C5HCl4N B1585559 2,3,4,5-Tetrachloropyridine CAS No. 2808-86-8

2,3,4,5-Tetrachloropyridine

Cat. No.: B1585559
CAS No.: 2808-86-8
M. Wt: 216.9 g/mol
InChI Key: DLOOKZXVYJHDIY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloropyridine is a chlorinated heterocyclic compound with the molecular formula C5HCl4N. It is a derivative of pyridine, where four hydrogen atoms are replaced by chlorine atoms at the 2, 3, 4, and 5 positions. This compound is known for its high reactivity due to the electron-withdrawing nature of the chlorine atoms, making it a valuable intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that the compound is highly reactive towards nucleophilic attack due to its electron-deficient nature This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to be highly reactive towards nucleophilic attack , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these mechanisms are currently lacking in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloropyridine can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of pentachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution . Another approach is the chlorination of 2,3,5,6-tetrachloropyridine using chlorine gas under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is usually carried out at elevated temperatures and pressures to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrachloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridines. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3,4,5-tetrachloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOOKZXVYJHDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041315
Record name 2,3,4,5-Tetrachloropyridine
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Molecular Weight

216.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2808-86-8, 33752-16-8
Record name 2,3,4,5-Tetrachloropyridine
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Record name 2,3,4,5-Tetrachloropyridine
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Record name Pyridine, 2,3,4,5-tetrachloro-
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Record name 2,3,4,5-Tetrachloropyridine
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Record name 2,3,4,5-tetrachloropyridine
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Record name 2,3,4,5-TETRACHLOROPYRIDINE
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Synthesis routes and methods I

Procedure details

Another method of preparing tetrachloropyridines is taught in Collins et al., J. Chem. Soc. (C) pages 167-174 (1971) wherein pentachloropyridine is reacted with hydrazine hydrate in ethanol and the resulting tetrachloro-4 and/or 2-hydrazinopyridine is oxidized with aqueous copper sulfate or silver oxide in ethanol. This reference also teaches pyrolyzing tetrachloro-4-hydrazinopyridine in sand at 160° C. to yield tetrachloropyridine. In addition, this reference teaches the preparation of 2,3,6-trichloropyridine from the reaction of tetrachloro-4-hydrazinopyridine with cuprous oxide in hot water.
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tetrachloropyridines
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Synthesis routes and methods II

Procedure details

The reaction of pentachloropyridine with a source of iodide ions and a proton donor in a solvent to form symmetrical tetrachloropyridine takes place in high yield and in a reasonable time period provided the reactants are heated sufficiently. The product is recovered by known techniques such as distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of solvent affect the palladium-catalyzed carbonylation of 2,3,4,5-tetrachloropyridine?

A: The research by [] demonstrates that the solvent plays a crucial role in the efficiency of this compound carbonylation. The study highlights the effectiveness of the high-boiling alcohol 2-ethyl-1-hexanol as a solvent at temperatures above 100 °C and 1 atm of CO pressure. This suggests that the solvent's boiling point and ability to solubilize both the reactants and the catalyst are important factors for successful carbonylation.

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